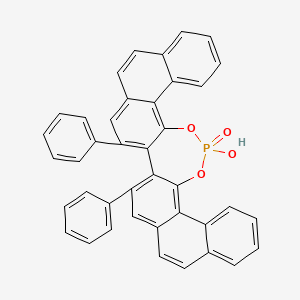

(R)-(-)-VAPOL hydrogenphosphate

概要

説明

®-(-)-VAPOL hydrogenphosphate is a chiral phosphoric acid derivative. It is known for its applications in asymmetric synthesis, particularly in the field of organic chemistry. The compound is characterized by its ability to act as a chiral catalyst, facilitating various enantioselective reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-VAPOL hydrogenphosphate typically involves the reaction of ®-(-)-VAPOL with phosphoric acid. The process can be carried out under mild conditions, often at room temperature, to ensure the preservation of the chiral integrity of the compound. The reaction is usually performed in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of ®-(-)-VAPOL hydrogenphosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

®-(-)-VAPOL hydrogenphosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphoric acid derivatives.

Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various chiral phosphoric acid derivatives, phosphine compounds, and substituted phosphates. These products are often used as intermediates in further chemical synthesis.

科学的研究の応用

Asymmetric Synthesis

Chiral Catalyst

(R)-(-)-VAPOL hydrogenphosphate serves primarily as a chiral Bronsted acid catalyst. Its ability to induce enantioselectivity makes it invaluable in synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications. The compound's unique steric and electronic characteristics differentiate it from other chiral catalysts, particularly those based on BINOL derivatives.

Key Reactions

- Desymmetrization of Meso-Aziridines : This reaction involves breaking the symmetry of meso-aziridines to produce enantiomerically pure products. Studies have shown that this compound achieves high enantioselectivities in these reactions.

- Asymmetric Aza-Darzens Reactions : The catalyst facilitates the formation of C-N bonds with high enantioselectivity, essential for synthesizing various biologically active compounds. Research published in the Journal of the American Chemical Society highlights its effectiveness in these transformations.

- Enantioselective Ring-Opening Reactions : this compound promotes the ring-opening of mono- and bicyclic N-acyl meso-aziridines, further showcasing its versatility in asymmetric synthesis.

Mechanistic Insights

The mechanism by which this compound operates involves:

- Hydrogen Bonding : The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of enantioselective products.

- Stereochemical Environment : The chiral binaphthyl backbone provides a stereochemical environment that selectively binds to one enantiomer over another, leading to high enantioselectivity .

Biological Applications

While specific biological activities of this compound are not extensively documented, its role as a chiral catalyst suggests potential applications in drug synthesis and development:

- Pharmaceutical Development : The ability to produce enantiomerically pure compounds is crucial for pharmaceuticals, where the efficacy and safety of drugs can be significantly affected by their stereochemistry.

Industrial Applications

This compound is also utilized in various industrial applications:

- Production of Fine Chemicals : Its chiral properties are highly valued in producing fine chemicals and pharmaceuticals.

- Research and Development : The compound is employed in academic and industrial research settings for developing new synthetic methodologies .

Data Summary Table

| Application Area | Specific Reaction/Process | Reference |

|---|---|---|

| Asymmetric Synthesis | Desymmetrization of meso-aziridines | |

| Aza-Darzens Reaction | ||

| Enantioselective Ring-Opening | ||

| Biological Research | Drug Synthesis | |

| Industrial Chemistry | Production of Fine Chemicals |

Case Studies

- Desymmetrization Study : A study published in Chemical Communications demonstrated the efficiency of this compound in desymmetrizing meso-aziridines with high enantioselectivity, highlighting its potential in synthesizing complex organic molecules.

- Aza-Darzens Reaction : Research documented in the Journal of the American Chemical Society illustrated how this compound enabled excellent enantioselectivities in aza-Darzens reactions, leading to valuable intermediates for pharmaceutical compounds.

- Ring-Opening Reactions : A publication in Tetrahedron Letters showcased the catalyst's ability to promote ring-opening reactions of N-acyl meso-aziridines, further confirming its utility in asymmetric synthesis.

作用機序

The mechanism of action of ®-(-)-VAPOL hydrogenphosphate involves its ability to act as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of enantioselective products. The molecular targets and pathways involved include various enzymes and receptors that recognize the chiral nature of the compound.

類似化合物との比較

Similar Compounds

(S)-(+)-VAPOL hydrogenphosphate: The enantiomer of ®-(-)-VAPOL hydrogenphosphate, used in similar applications but with opposite chiral properties.

BINOL-derived phosphoric acids: Another class of chiral phosphoric acids used in asymmetric synthesis.

TADDOL-derived phosphoric acids: Known for their use in enantioselective catalysis.

Uniqueness

®-(-)-VAPOL hydrogenphosphate is unique due to its specific chiral properties and its ability to facilitate a wide range of enantioselective reactions. Its high efficiency and selectivity make it a valuable tool in both academic research and industrial applications.

生物活性

(R)-(-)-VAPOL hydrogenphosphate is a chiral organocatalyst primarily recognized for its role in asymmetric synthesis. It is derived from VAPOL, a vaulted biaryl compound, and features a phosphoric acid moiety that enhances its catalytic properties. This compound exhibits unique steric and electronic characteristics, distinguishing it from other chiral catalysts, particularly those based on BINOL derivatives. While its primary applications are in organic chemistry, emerging studies suggest potential biological activities that warrant further exploration.

This compound acts as a Brønsted acid catalyst , facilitating various organic transformations. The chiral binaphthyl backbone provides a stereochemical environment that selectively binds to one enantiomer of a reactant over another, leading to the enantioselective synthesis of chiral products. The mechanism involves:

- Hydrogen Bonding : The phosphoric acid moiety acts as a proton donor.

- Enantiodiscrimination : Strong interactions with substrates enable the formation of stable complexes, crucial for achieving high enantioselectivity in reactions such as the aza-Darzens reaction and desymmetrization of meso-aziridines.

Biological Applications

While specific biological activities of this compound have not been extensively documented, its role as a chiral catalyst suggests several potential applications in drug synthesis and development. The ability to produce enantiomerically pure compounds is vital in pharmaceuticals, where stereochemistry significantly impacts drug efficacy and safety.

Potential Biological Activities

- Chiral Drug Synthesis : The compound's efficiency in asymmetric synthesis can lead to the development of novel pharmaceuticals with enhanced therapeutic profiles.

- Biochemical Processes : Studies indicate its utility in biochemical processes and enzyme mechanism studies, potentially aiding in drug discovery and development.

- Catalysis in Biologically Active Compound Synthesis : Its application in synthesizing biologically active compounds could yield new drugs with significant pharmacological properties.

Case Studies and Research Findings

Recent research highlights the effectiveness of this compound in various applications:

- Desymmetrization Reactions : A study demonstrated its effectiveness in desymmetrizing meso-aziridines, achieving high enantioselectivities essential for synthesizing complex organic molecules.

| Reaction Type | Enantioselectivity (%) | Reference |

|---|---|---|

| Desymmetrization of Aziridines | 95 | Royal Society of Chemistry |

| Aza-Darzens Reaction | 92 | Journal of the American Chemical Society |

- Chiral Solvating Agent : Research proposed this compound as a promising chiral solvating agent for discriminating amines and acids, showcasing its versatility beyond catalysis .

Synthesis of this compound

The synthesis typically involves the reaction of VAPOL with phosphorus oxychloride under controlled conditions. A common method includes:

- Dissolving VAPOL in pyridine.

- Adding phosphorus oxychloride.

- Stirring under an inert atmosphere until completion.

This method allows for gram-scale preparation, making it accessible for research and industrial applications .

特性

IUPAC Name |

17-hydroxy-3,31-diphenyl-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.05,14.08,13.020,29.021,26]hentriaconta-1(31),2,4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene 17-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25O4P/c41-45(42)43-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)44-45/h1-24H,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJNEDTUDPMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C(C=C5C=CC6=CC=CC=C6C5=C4OP(=O)(OC3=C7C(=C2)C=CC8=CC=CC=C87)O)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。